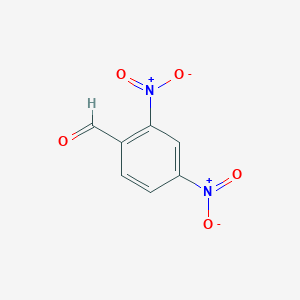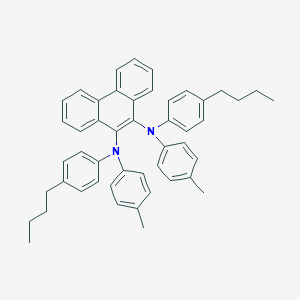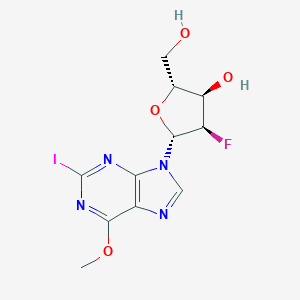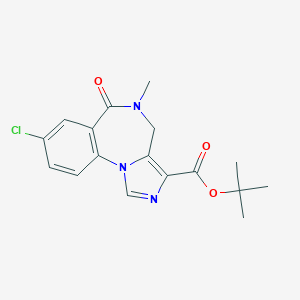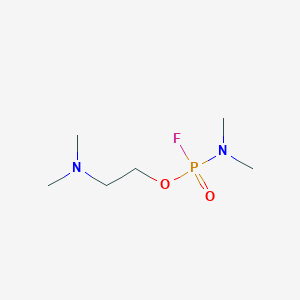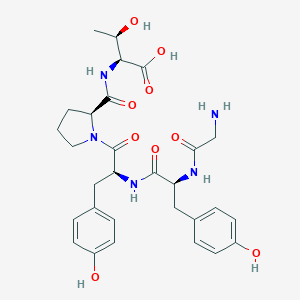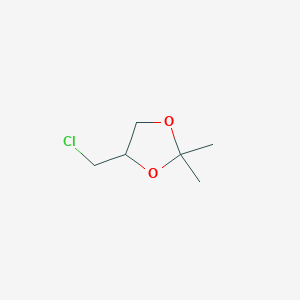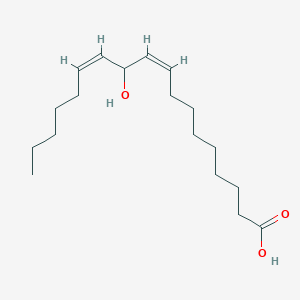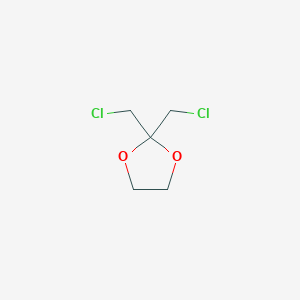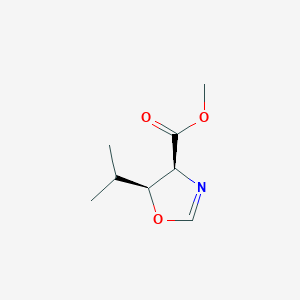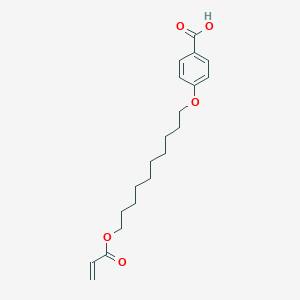
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is an organic compound with the molecular formula C20H28O5 It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a decyloxy chain, which is further connected to the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid typically involves multiple steps:
Preparation of 4-hydroxybenzoic acid: This can be achieved through the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature in the presence of a base.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with 10-bromodecanol to form 4-(10-bromodecyloxy)benzoic acid.
Acryloylation: The final step involves the reaction of 4-(10-bromodecyloxy)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Substitution Reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution Reactions: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Polymerization: Poly(this compound) with varying molecular weights.
Ester Hydrolysis: 4-hydroxybenzoic acid and 10-hydroxydecanoic acid.
Substitution Reactions: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as liquid crystalline polymers.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: It can be used as a model compound to study the interactions of acryloyloxy groups with biological molecules.
Medical Research:
作用机制
The mechanism of action of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers with specific properties. The benzoic acid moiety can interact with various molecular targets, potentially influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzoic acid: Lacks the acryloyloxy group, making it less reactive in polymerization reactions.
4-(Acryloyloxy)benzoic acid: Lacks the decyloxy chain, affecting its solubility and polymer properties.
4-(Methacryloyloxy)decyloxybenzoic acid: Similar structure but with a methacryloyloxy group, leading to different polymerization behavior.
Uniqueness
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is unique due to the presence of both the acryloyloxy group and the decyloxy chain. This combination allows for versatile applications in polymer chemistry and materials science, providing a balance between reactivity and solubility.
属性
CAS 编号 |
143203-04-7 |
|---|---|
分子式 |
C20H28O5 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
4-(10-prop-2-enoyloxydecoxy)benzoic acid |
InChI |
InChI=1S/C20H28O5/c1-2-19(21)25-16-10-8-6-4-3-5-7-9-15-24-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
InChI 键 |
BYHJFJWELPBFAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
规范 SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
同义词 |
4-(10-ACRYLOYLOXY-N-DEC-1-YLOXY)BENZOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


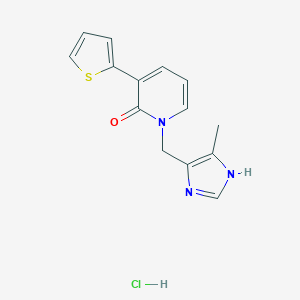
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
